molecular formula C19H16N6O3 B10994984 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B10994984
M. Wt: 376.4 g/mol
InChI Key: OBAUPBIXSFPAKC-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the intermediate compound.

    Final Coupling: The final step involves coupling the triazole and phthalazinone intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like halides, nucleophiles, and catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmacology: Investigation of its effects on biological systems, including potential therapeutic applications.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetamide
  • 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]acetamide
  • 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide

Uniqueness

The uniqueness of 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of the methoxy group can influence its pharmacokinetic properties, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C19H16N6O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C19H16N6O3/c1-28-15-9-5-4-8-13(15)17-21-19(25-23-17)20-16(26)10-14-11-6-2-3-7-12(11)18(27)24-22-14/h2-9H,10H2,1H3,(H,24,27)(H2,20,21,23,25,26)

InChI Key

OBAUPBIXSFPAKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

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